molecular formula C9H13NO3 B1346286 Ethyl 6-cyano-2-oxohexanoate CAS No. 890097-91-3

Ethyl 6-cyano-2-oxohexanoate

Cat. No.: B1346286
CAS No.: 890097-91-3
M. Wt: 183.2 g/mol
InChI Key: LYBLESJBIBDORV-UHFFFAOYSA-N
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Description

Ethyl 6-cyano-2-oxohexanoate is a chemical compound with the molecular formula C9H13NO3. It belongs to the family of esters and is commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique chemical structure and properties, making it a valuable substance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-cyano-2-oxohexanoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction typically takes place under reflux conditions, and the product is isolated through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-cyano-2-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the keto group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the cyano or ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Ethyl 6-cyano-2-oxohexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: This compound is utilized in the study of enzyme mechanisms and metabolic pathways.

    Industry: this compound is used in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of Ethyl 6-cyano-2-oxohexanoate involves its interaction with specific molecular targets and pathways. The cyano group can act as a nucleophile, participating in various biochemical reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can further interact with biological molecules. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes .

Comparison with Similar Compounds

Ethyl 6-cyano-2-oxohexanoate can be compared with other similar compounds such as:

    Ethyl acetoacetate: Similar in structure but lacks the cyano group.

    Mthis compound: Similar but with a methyl ester instead of an ethyl ester.

    6-Cyano-2-oxohexanoic acid: The acid form of the compound without the ester group.

The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and applications .

Properties

IUPAC Name

ethyl 6-cyano-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-2-13-9(12)8(11)6-4-3-5-7-10/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBLESJBIBDORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641278
Record name Ethyl 6-cyano-2-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890097-91-3
Record name Ethyl 6-cyano-2-oxohexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890097-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-cyano-2-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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